Chemical Structure and Properties of (R)-Ofloxacin N-oxide: A Comprehensive Technical Guide
Chemical Structure and Properties of (R)-Ofloxacin N-oxide: A Comprehensive Technical Guide
Executive Summary
Ofloxacin is a broad-spectrum, second-generation fluoroquinolone antibiotic traditionally synthesized and administered as a racemic mixture. Its bactericidal efficacy is highly stereoselective; the (S)-enantiomer (levofloxacin) is significantly more active than the (R)-enantiomer (dextrofloxacin)[1]. Despite the clinical dominance of enantiopure levofloxacin, legacy racemic formulations, environmental degradation studies, and chiral toxicological assessments necessitate rigorous profiling of the (R)-enantiomer and its degradants.
Among these, (R)-Ofloxacin N-oxide (designated in pharmacopeias as Impurity F) is a primary oxidative metabolite and synthetic impurity[2]. This whitepaper details the structural chemistry, metabolic causality, and analytical methodologies required for the isolation, quantification, and profiling of this specific compound.
Structural Chemistry and Physicochemical Properties
The core scaffold of ofloxacin features a tricyclic pyrido[1,2,3-de]-1,4-benzoxazine ring system. The (R)-enantiomer is defined by the spatial arrangement at the C-3 methyl group. The N-oxide derivative forms specifically at the N4 position of the C-10 piperazine ring[3].
Causality of Oxidation: The tertiary amine of the 4-methylpiperazine moiety is highly nucleophilic and sterically unhindered. This electron-rich nitrogen is highly susceptible to electrophilic attack by reactive oxygen species during drug storage (via photolytic or thermal degradation) or via enzymatic oxidation in vivo[4]. Because N-oxidation locks the nitrogen into a rigid tetrahedral geometry, it creates a new stereocenter. Consequently, even when derived from enantiopure (R)-ofloxacin, the resulting N-oxide is typically isolated as a mixture of N-oxide diastereomers[5].
Quantitative Data Summary
Table 1: Physicochemical and Identificational Properties of (R)-Ofloxacin N-oxide
| Property | Value / Description |
| IUPAC Name | (3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| Molecular Formula | C₁₈H₂₀FN₃O₅[5] |
| Molecular Weight | 377.37 g/mol (Free base)[5] |
| Appearance | Off-white to pale yellow solid[6] |
| Solubility | Soluble in dilute aqueous acids/bases; slightly soluble in methanol[1] |
| Pharmacopeial Designation | EP Impurity F (Often supplied as an Acetic Acid or HCl salt)[2],[7] |
Metabolic Fate and Pharmacodynamics
In mammalian systems, fluoroquinolones are largely excreted unchanged via the kidneys. However, a minor fraction (typically <5%) undergoes hepatic biotransformation, with N-oxidation and desmethylation being the primary pathways[8].
Enzymatic Drivers: The biotransformation of the piperazine ring is primarily catalyzed by hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems[4].
Pharmacodynamic Causality (Loss of Efficacy): The unmodified, basic piperazine ring is strictly required for the drug to successfully intercalate with the bacterial DNA gyrase (topoisomerase II) complex. The conversion to an N-oxide introduces significant steric bulk and neutralizes the basicity of the amine, drastically altering the molecule's localized electrostatic potential. Consequently, (R)-Ofloxacin N-oxide exhibits virtually no antibacterial activity and is considered a deactivated clearance product[9],[8],[10].
Metabolic biotransformation of (R)-Ofloxacin to its N-oxide derivative and resulting activity shift.
Analytical Profiling and Quality Control
Detecting and quantifying (R)-Ofloxacin N-oxide is a strict regulatory requirement for stability-indicating assays in pharmaceutical development. The structural similarity between the parent drug and the N-oxide necessitates high-resolution chromatographic techniques, typically pairing Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD) or tandem mass spectrometry (LC-MS/MS).
Analytical workflow for the chromatographic separation and quantification of Ofloxacin N-oxide.
Experimental Protocol: Stability-Indicating RP-HPLC Method
To ensure a self-validating and reproducible separation of (R)-Ofloxacin and its N-oxide impurity, the following RP-HPLC protocol is recommended[11],[12].
Rationale for Methodological Choices
-
Ion-Pairing Reagent: Fluoroquinolones suffer from severe peak tailing on silica-based stationary phases due to secondary interactions between the basic piperazine nitrogen and acidic residual silanols. By adding trifluoroacetic acid (TFA) to the mobile phase, the TFA anions form stable ion pairs with the protonated amines, masking the silanol interactions and yielding sharp, symmetrical peaks[11],[10].
-
Wavelength Selection: The pyridobenzoxazine chromophore exhibits an absorption maximum near 294 nm, which provides the highest signal-to-noise ratio while minimizing baseline drift[11].
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Buffer A: Prepare 50 mM ammonium acetate in LC-MS grade water. Adjust the pH to 3.3 using trifluoroacetic acid (TFA) (approximately 20 mM)[11].
-
Buffer B: 100% HPLC-grade Acetonitrile.
-
Degas both solutions via ultrasonication or vacuum filtration for 15 minutes prior to use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the API or formulation sample in the mobile phase to achieve a target concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
System Suitability and Validation:
-
Inject a reference standard mixture containing (R)-Ofloxacin and (R)-Ofloxacin N-oxide (EP Impurity F)[7].
-
Acceptance Criteria: The chromatographic resolution ( Rs ) between the parent peak and the N-oxide peak must be ≥2.0 . The N-oxide typically elutes later than the desmethyl impurity, though exact retention times depend on the column's carbon load[12].
-
References
-
Axios Research - "Ofloxacin EP Impurity F (Ofloxacin N-Oxide)" URL: [Link]
-
PharmaCompass - "Ofloxacin | Drug Information, Uses, Side Effects, Chemistry" URL: [Link]
-
Oxford Academic (Journal of Antimicrobial Chemotherapy) - "The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients" URL: [Link]
-
American Chemical Suppliers - "levofloxacin n-oxide suppliers USA" URL:[Link]
-
ResearchGate - "Stability-indicating HPLC method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions" URL: [Link]
-
ACS Publications - "Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation" URL:[Link]
-
Academic Journals - "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin" URL:[Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. levofloxacin n-oxide suppliers USA [americanchemicalsuppliers.com]
- 4. Enrofloxacin N-Oxide Hydrochloride | Benchchem [benchchem.com]
- 5. (R)-Ofloxacin N-Oxide Acetic Acid Salt (Mixture of N-Oxide Diastereomers) [lgcstandards.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. Ofloxacin EP Impurity F (Ofloxacin N-Oxide) - CAS - 104721-52-0 | Axios Research [axios-research.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

